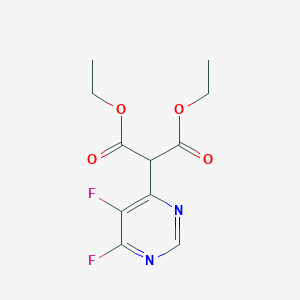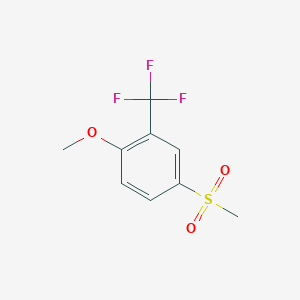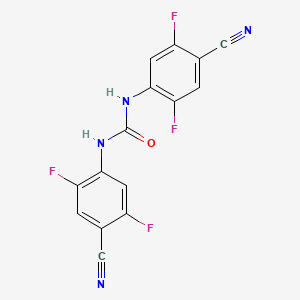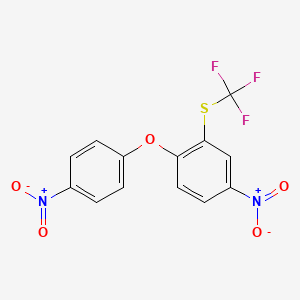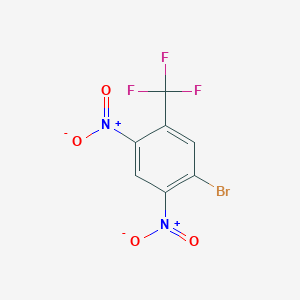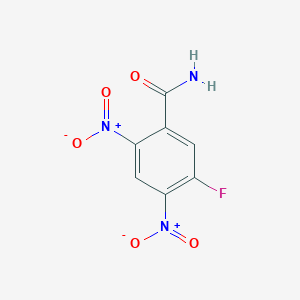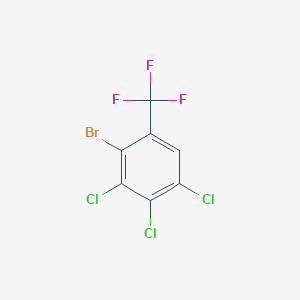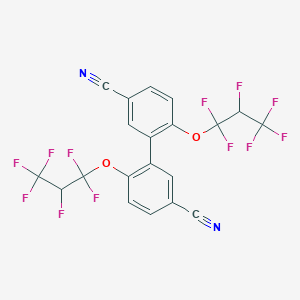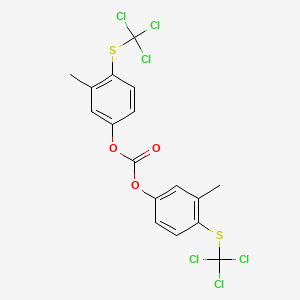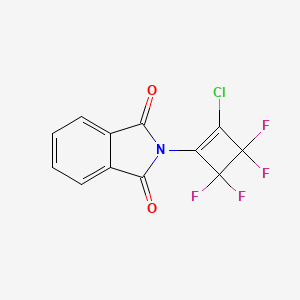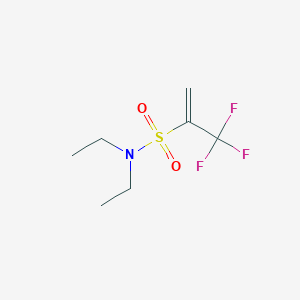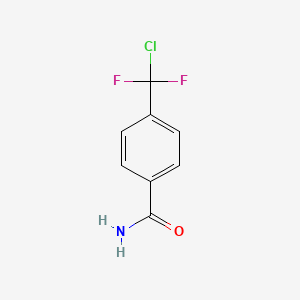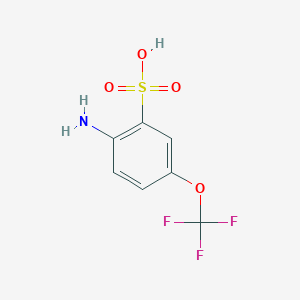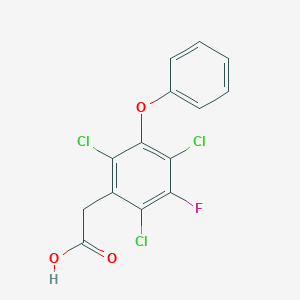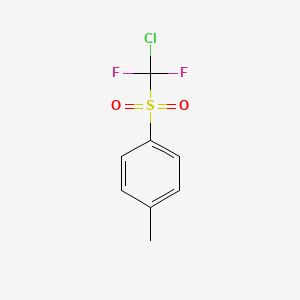
4-(Chlorodifluoromethylsulfonyl)toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chlorodifluoromethylsulfonyl)toluene (4-CFMT) is an organic compound that is a derivative of toluene and is used in a variety of scientific and industrial applications. 4-CFMT is a highly versatile compound with a wide range of potential uses, which has prompted a great deal of research into its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 4-(Chlorodifluoromethylsulfonyl)toluene is not well understood. However, it is believed that the reaction of 4-(Chlorodifluoromethylsulfonyl)toluene with toluene occurs through a nucleophilic substitution reaction, in which the 4-chloro-2,6-difluoromethylsulfonylchloride (CDMSC) acts as a nucleophile, displacing the hydrogen atom from toluene and forming a bond with the toluene molecule. This reaction then leads to the formation of the intermediate 4-chlorodifluoromethylsulfonyltoluene (CDMST). The subsequent reaction of CDMST with sodium hydroxide then produces the final product, 4-(Chlorodifluoromethylsulfonyl)toluene.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Chlorodifluoromethylsulfonyl)toluene are not well understood. However, it is believed that 4-(Chlorodifluoromethylsulfonyl)toluene is not toxic and does not have any significant effects on the human body. In addition, it has been shown to be non-mutagenic and non-carcinogenic in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Chlorodifluoromethylsulfonyl)toluene has several advantages for use in laboratory experiments. It is a highly versatile compound that can be used for a wide range of applications. It is also relatively easy to synthesize, and has low toxicity. However, there are some limitations to its use in laboratory experiments. For example, it is not suitable for the synthesis of certain compounds, such as those containing nitrogen or oxygen. In addition, it is not compatible with certain solvents, such as water.
Direcciones Futuras
There are a number of potential future directions for research into 4-(Chlorodifluoromethylsulfonyl)toluene. These include further research into its synthesis, mechanism of action, and biochemical and physiological effects. In addition, further research could be conducted into its potential applications in various fields, such as pharmaceuticals and materials science. Finally, research could be conducted into the development of novel methods for the synthesis of 4-(Chlorodifluoromethylsulfonyl)toluene and its derivatives.
Métodos De Síntesis
4-(Chlorodifluoromethylsulfonyl)toluene is synthesized via a two-step process, starting with the reaction of 4-chloro-2,6-difluoromethylsulfonylchloride (CDMSC) and toluene in the presence of triethylamine. This reaction produces the intermediate 4-chlorodifluoromethylsulfonyltoluene (CDMST), which is then further reacted with sodium hydroxide to yield the final product, 4-(Chlorodifluoromethylsulfonyl)toluene. The synthesis of 4-(Chlorodifluoromethylsulfonyl)toluene is relatively straightforward and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
4-(Chlorodifluoromethylsulfonyl)toluene has a wide range of potential applications in scientific research. It has been used as a reagent for the synthesis of various compounds, such as nitrobenzene derivatives, 1,3-diaryl-2-propenes, and 4-aryl-3,4-dihydropyrimidinones. It has also been used as a catalyst in the synthesis of indole derivatives, as well as in the synthesis of fluorinated compounds. Furthermore, 4-(Chlorodifluoromethylsulfonyl)toluene has been used in the synthesis of various polymers, such as poly(vinylidene fluoride) and poly(methyl methacrylate).
Propiedades
IUPAC Name |
1-[chloro(difluoro)methyl]sulfonyl-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O2S/c1-6-2-4-7(5-3-6)14(12,13)8(9,10)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKOXYWIMAXBEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chlorodifluoromethylsulfonyl)toluene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

